molecular formula C11H16O2 B3051302 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione CAS No. 3278-94-2

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3051302
CAS No.: 3278-94-2
M. Wt: 180.24 g/mol
InChI Key: ZTIUZVPQAUZNLG-UHFFFAOYSA-N
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Description

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione is a bicyclic ketone compound with the molecular formula C11H16O2. It is known for its unique structure, which includes a bicyclo[3.2.1]octane framework with three methyl groups and two ketone functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the compound can be prepared by the reaction of 3,3-dimethyl-1-butyne with cyclopentadiene in the presence of a Lewis acid catalyst, followed by oxidation to form the diketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is used in the development of new materials with unique properties.

    Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Research explores its potential as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to participate in specific chemical reactions, influencing its biological and chemical activity. For example, its diketone functionality can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of methyl groups and diketone functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1,8,8-trimethylbicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(2)7-4-5-11(10,3)9(13)6-8(7)12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIUZVPQAUZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)CC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954437
Record name 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3278-94-2
Record name 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3278-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002706836
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Reactant of Route 3
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Reactant of Route 4
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Reactant of Route 5
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione
Reactant of Route 6
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione

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